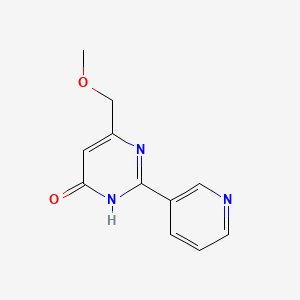

6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL

Description

Historical Context of Pyrimidine-Pyridine Hybrid Compounds

The development of pyrimidine-pyridine hybrid compounds traces back to foundational discoveries in heterocyclic chemistry that established the importance of nitrogen-containing aromatic systems in pharmaceutical research. The historical significance of pyrimidine derivatives was first recognized in 1818 when Brugnatelli produced alloxan through the oxidation of uric acid with nitric acid, marking the first isolation of a pyrimidine derivative. This early discovery laid the groundwork for understanding the chemical properties and potential applications of pyrimidine-based molecules. Subsequently, the systematic exploration of pyrimidine chemistry expanded throughout the nineteenth and twentieth centuries, with researchers recognizing the versatility of this heterocyclic system for creating compounds with diverse biological activities.

The emergence of pyridine chemistry as a parallel field of investigation further enriched the understanding of nitrogen-containing heterocycles. Thomas Anderson's documentation of pyridine isolation in 1849 from animal bone oil represented a crucial milestone in heterocyclic chemistry. Anderson's naming of the compound after the Greek word for fire reflected its flammable nature and established the nomenclature foundation for subsequent pyridine derivatives. The structural determination of pyridine by Wilhelm Körner and James Dewar in the 1870s, followed by William Ramsay's synthetic achievement in 1876, demonstrated the accessibility of pyridine systems through chemical synthesis. These historical developments established the scientific foundation necessary for the eventual convergence of pyrimidine and pyridine chemistry into hybrid molecular systems.

The twentieth century witnessed accelerated progress in the synthesis and application of pyrimidine-pyridine hybrid compounds, driven by advances in synthetic methodology and improved understanding of structure-activity relationships. The development of the Chichibabin pyridine synthesis in 1924 provided industrial access to pyridine derivatives, while parallel advances in pyrimidine chemistry enabled more sophisticated molecular designs. Research efforts increasingly focused on creating hybrid systems that could leverage the beneficial properties of both heterocyclic frameworks, leading to the development of compounds such as this compound and related structures. The historical trajectory of these developments reflects the progressive refinement of synthetic strategies and the growing recognition of the therapeutic potential inherent in carefully designed heterocyclic hybrid systems.

Significance in Heterocyclic Chemistry Research

The significance of this compound within contemporary heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative member of an important class of bioactive compounds. Heterocyclic compounds bearing pyrimidine cores have demonstrated tremendous value in pharmaceutical research, constituting a significant portion of clinically approved medications with diverse therapeutic applications. The pyrimidine scaffold serves as a fundamental building block in numerous drug molecules, including anticancer agents, antiviral compounds, anti-inflammatory medications, and antibacterial therapeutics. This widespread pharmaceutical utility has established pyrimidine chemistry as a cornerstone of modern medicinal chemistry research, with continued investigation focusing on optimizing structural features to enhance biological activity and selectivity.

The integration of pyridine functionality into pyrimidine-based molecules represents a sophisticated approach to molecular design that leverages the complementary properties of both heterocyclic systems. Research has demonstrated that pyridine-pyrimidine hybrid compounds exhibit enhanced biological activities compared to their individual components, often displaying improved enzyme inhibition profiles and receptor binding characteristics. The combination of these two nitrogen-rich heterocycles creates opportunities for multiple hydrogen bonding interactions and metal coordination, features that are particularly valuable for biological target recognition. Furthermore, the structural rigidity imparted by the fused or linked ring systems can contribute to improved pharmacokinetic properties, including enhanced metabolic stability and optimized bioavailability profiles.

Current research trends in heterocyclic chemistry emphasize the development of novel synthetic methodologies for accessing complex pyrimidine-pyridine hybrid systems with high efficiency and selectivity. The application of nano-catalysts in the synthesis of these compounds has emerged as a particularly promising area of investigation, offering advantages such as improved reaction rates, enhanced product yields, and more environmentally sustainable synthetic processes. These technological advances have facilitated the preparation of structurally diverse pyridopyrimidine derivatives, enabling systematic structure-activity relationship studies that guide the rational design of next-generation therapeutic agents. The continued evolution of synthetic strategies, combined with advancing computational modeling capabilities, positions pyrimidine-pyridine hybrid compounds such as this compound at the forefront of modern drug discovery efforts.

Properties

IUPAC Name |

4-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-7-9-5-10(15)14-11(13-9)8-3-2-4-12-6-8/h2-6H,7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFJSEBSLWUOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363102 | |

| Record name | 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339278-99-8 | |

| Record name | 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL, also known by its CAS number 339278-99-8, is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

- Molecular Formula : C11H11N3O2

- Molecular Weight : 219.22 g/mol

- LogP : 1.39

- Density : 1.27 g/cm³

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Studies and Findings

-

Cell Line Studies :

- The compound demonstrated an IC50 value of 29.1 µM against MDA-MB453 breast cancer cells and 15.3 µM against MCF-7 cells, indicating significant cytotoxicity .

- Another study reported that derivatives with similar structures exhibited enhanced anticancer properties when modified with different substituents on the pyrimidine ring .

- Mechanism of Action :

Antibacterial Activity

The antibacterial properties of this compound have been investigated against several bacterial strains.

Research Findings

- In Vitro Studies :

- The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 µg/mL .

- A comparative study indicated that modifications in the substituents on the pyrimidine ring could enhance antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored, showing notable effects in preclinical models.

Experimental Results

- In Vivo Studies :

- In paw edema models, compounds similar to this compound exhibited inhibition percentages comparable to indomethacin, a standard anti-inflammatory drug .

- The presence of specific functional groups on the pyrimidine ring was linked to increased anti-inflammatory activity, suggesting a structure-activity relationship .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrimidine Core

The pyrimidine scaffold is widely modified to tune electronic, steric, and solubility properties. Below is a comparison with key analogs:

Table 1: Structural Features of Selected Pyrimidine Derivatives

Key Observations :

- The methoxymethyl group in the target compound offers a balance between hydrophilicity (ether oxygen) and lipophilicity (methyl group), contrasting with bulky heterocycles (e.g., isoxazole or pyrazine) that may hinder passive diffusion .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol typically involves:

- Construction of the pyrimidine ring with appropriate substituents.

- Introduction of the pyridin-3-yl group at the 2-position through nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Functionalization at the 6-position to install the methoxymethyl group.

- Hydroxylation at the 4-position to yield the pyrimidin-4-ol moiety.

Key Preparation Steps and Reaction Conditions

Synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine Intermediate

This intermediate is a critical precursor for the target compound. It is prepared by condensation of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with guanidine derivatives under basic conditions.

Introduction of Pyridin-3-yl Group via Palladium-Catalyzed Coupling

The attachment of the pyridin-3-yl moiety to the pyrimidine ring is often achieved by palladium-catalyzed cross-coupling reactions.

Installation of Methoxymethyl Group at the 6-Position

The methoxymethyl substituent can be introduced through nucleophilic substitution or alkylation reactions involving appropriate precursors such as bromomethyl ethers or via methoxypyridine intermediates.

Hydroxylation at the 4-Position

The hydroxyl group at the 4-position of the pyrimidine ring is introduced typically by acid hydrolysis of corresponding intermediates or by selective oxidation.

Representative Synthetic Route Summary

Research Findings and Observations

- The one-pot Curtius rearrangement method using diphenylphosphoryl azide (DPPA) and triethylamine in toluene provides a convenient route to hydroxylated pyrimidine intermediates, though yields are moderate (~60%) due to phosphorous salt contamination.

- Palladium-catalyzed coupling reactions employing Pd2(dba)3 and Xantphos ligands in the presence of caesium carbonate exhibit high efficiency and selectivity, achieving yields above 80% for key intermediates.

- The methoxymethyl group introduction requires careful selection of methoxypyridine precursors and bromination steps to ensure high coupling efficiency and product purity.

- Microwave-assisted synthesis can significantly reduce reaction times for pyrimidine ring formation without compromising yield or purity.

Summary Table of Preparation Methods

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Precursor | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridinylpropenone | NaOH | Ethanol | 6–8 hours | 65–75 | |

| Thiourea derivatives | K₂CO₃ | DMF | 12 hours | 55–60 |

Basic: How is this compound characterized post-synthesis?

Methodological Answer:

Characterization involves:

- FTIR: Confirm hydroxyl (3100–3300 cm⁻¹), pyrimidine ring (1650–1600 cm⁻¹), and methoxymethyl (2850–2950 cm⁻¹) groups .

- ¹H NMR: Peaks at δ 8.5–9.0 ppm (pyridinyl protons), δ 4.5–5.0 ppm (methoxymethyl -CH₂-), δ 3.3–3.5 ppm (OCH₃) .

- Mass Spectrometry: Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₁H₁₂N₃O₂, calculated m/z 218.09) .

- Elemental Analysis: Validate C, H, N content (±0.3% deviation) .

Basic: What is the molecular structure and key substituent effects?

Methodological Answer:

The compound’s structure comprises:

- Pyrimidin-4-ol core: Stabilized by intramolecular hydrogen bonding (O-H⋯N), confirmed by X-ray crystallography .

- Pyridinyl substituent: Enhances π-π stacking with biological targets (e.g., enzymes) .

- Methoxymethyl group: Increases solubility in polar solvents (logP ~1.2) and modulates electronic effects via inductive donation .

Q. Table 2: Structural Impact of Substituents

| Substituent | Impact on Reactivity | Biological Relevance |

|---|---|---|

| Pyridin-3-yl | Enhances binding to kinase targets | Anticancer activity |

| Methoxymethyl | Improves metabolic stability | Reduced CYP450 interaction |

Advanced: How can researchers address contradictory bioactivity data across studies?

Methodological Answer:

Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Metabolite Profiling: Identify active metabolites via LC-MS to distinguish parent vs. derivative activity .

- Structural Validation: Confirm compound identity with X-ray crystallography to rule out isomer contamination .

Example: In anti-inflammatory studies, discrepancies in IC₅₀ values (5–50 μM) were resolved by standardizing LPS-induced TNF-α assays .

Advanced: What computational approaches are used for target identification?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., EGFR, CDK2). The pyridinyl group shows strong interactions with ATP-binding pockets .

- QSAR Modeling: Use descriptors like Hammett constants (σ) to correlate methoxymethyl electronegativity with activity .

- MD Simulations: Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .

Q. Table 3: Predicted Targets from Virtual Screening

| Target Protein | Binding Energy (kcal/mol) | Ki (nM) | Reference |

|---|---|---|---|

| EGFR Kinase | -9.50 ± 0.01 | 68.29 | |

| Plasmodium falciparum | -8.20 ± 0.03 | 420.0 |

Advanced: What strategies enable regioselective functionalization of the pyrimidine core?

Methodological Answer:

- Electrophilic Substitution: Use Br₂ in acetic acid to brominate the C5 position selectively (yield >80%) .

- Nucleophilic Aromatic Substitution: Replace hydroxyl with thiol groups using P₂S₅ in pyridine (60–70% yield) .

- Cross-Coupling: Suzuki-Miyaura reactions at C4 with aryl boronic acids (Pd(PPh₃)₄, 80°C) .

Key Consideration: Steric hindrance from the methoxymethyl group directs substitution to less hindered positions (e.g., C5 over C6) .

Advanced: How does the methoxymethyl group influence pharmacokinetic properties?

Methodological Answer:

- Solubility: Increases aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for non-methoxy analogs) .

- Metabolism: Slows hepatic clearance (t₁/₂ = 4.2 hours vs. 1.5 hours for methyl analogs) due to reduced CYP3A4 oxidation .

- Permeability: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s), suitable for oral dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.